(S)-2-Chloro-3-Phenylpropanoic Acid
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Computational methods can also be used to predict these properties .Scientific Research Applications
Chemo-Enzymatic Preparation
(S)-3-Hydroxy-3-phenylpropanoic acid, a derivative of (S)-2-Chloro-3-Phenylpropanoic Acid, is significant in the synthesis of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. A study by Zhao et al. (2014) explores the chemo-enzymatic preparation of this compound, emphasizing the optimal conditions for enzymatic resolution using Porcine pancreas lipase (PPL) (Zhao, Ma, Fu, & Zhang, 2014).
Stereoselective Radical Bromination
Wong et al. (2000) investigated the reaction of this compound derivatives with N-bromosuccinimide (NBS), resulting in stereoselective formation of bromo-chloro derivatives. This study highlights the impact of different carboxylic acid derivatives on stereoselectivity (Wong, Chan, & Tan, 2000).
Optical Resolution in Drug Synthesis
Shiraiwa et al. (1997) demonstrated the optical resolution of (RS)-2-chloro-3-phenylpropanoic acid for the preparation of optically active 2-methylamino-3-phenylpropanoic acid, which is crucial for certain pharmaceutical applications (Shiraiwa, Ohta, Miyazaki, Gogun, & Kurokawa, 1997).
Role in Antioxidant Activity
A phenylpropanoid derived from this compound was isolated from Pimenta dioica berries by Kikuzaki et al. (1999). This compound exhibited significant antioxidative properties, particularly in inhibiting autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Artificial Biosynthesis
Kang et al. (2012) explored the artificial biosynthesis of phenylpropanoic acids, like those derived from this compound, in Escherichia coli. This method shows potential for the production of valuable compounds for health care and nutrition (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).
Molecular Machine Operation
Biagini et al. (2020) studied the use of derivatives of this compound as a chemical fuel in the operation of molecular machines, emphasizing controlled release and efficiency in fuel utilization (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Mechanism of Action
Target of Action
Its parent compound, 3-phenylpropionic acid, is known to interact with aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
It’s likely that it interacts with its targets in a similar manner to 3-phenylpropionic acid, influencing the activity of the aforementioned enzymes .
Biochemical Pathways
The compound may affect the amino acid metabolism pathway, given the targets it interacts with . For instance, 3-phenylpropionic acid, a related compound, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway . It also enhances intestinal epithelial barrier function via AhR signaling .
Pharmacokinetics
The compound’s molecular weight is 18462000 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
Related compounds like 3-phenylpropionic acid have been shown to have various effects, such as promoting myotube hypertrophy and enhancing intestinal epithelial barrier function .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of S-2-Chloro-3-phenylpropionic acid are not well-studied. Its structural analog, 3-phenylpropionic acid, has been shown to interact with various enzymes and proteins. For instance, 3-phenylpropionic acid has been found to inhibit protein degradation and promote protein acetylation in C2C12 and chick embryo primary skeletal muscle myotubes
Cellular Effects
Studies on 3-phenylpropionic acid, a structurally similar compound, have shown that it can enhance the intestinal epithelial barrier function by activating aryl hydrocarbon receptor (AhR) signaling . It also promotes myotube hypertrophy by inhibiting NAD+ synthesis and subsequently suppressing the tricarboxylic acid cycle .
Molecular Mechanism
3-phenylpropionic acid, a structurally similar compound, has been shown to reduce NAD+ synthesis and subsequently suppress the tricarboxylic acid cycle, leading to the promotion of protein acetylation .
Metabolic Pathways
Its structural analog, 3-phenylpropionic acid, is known to be a metabolite produced by colonic microorganisms from phenylalanine in the gut .
Properties
IUPAC Name |
(2S)-2-chloro-3-phenylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDRHDRWTSPELB-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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